

## Guazatine Acetate Salt: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Guazatine acetate salt |           |
| Cat. No.:            | B15598781              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Guazatine, a non-systemic contact fungicide, is utilized for the control of a broad spectrum of seed-borne diseases in cereals and as a post-harvest treatment for citrus fruits.[1] Its fungicidal action is attributed to its disruptive effect on the fungal cell membrane.[1][2] This technical guide provides an in-depth overview of the toxicological profile and safety data of **guazatine** acetate salt, drawing from comprehensive evaluations and studies. The information is presented to aid researchers, scientists, and professionals in drug development in understanding the potential toxicological implications of this compound.

## **Chemical Identity**

Guazatine is a mixture of reaction products of polyamines, primarily consisting of octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine, which are partially guanidated.[3][4] The technical material is a complex mixture, and its composition can be variable.[4] For toxicological assessment, the acetate salt is often used.

## **Toxicological Data Summary**

The toxicological data for **guazatine acetate salt** is summarized in the following tables, covering acute, sub-chronic, chronic, reproductive, and developmental toxicity, as well as its



genotoxic and carcinogenic potential.

**Table 1: Acute Toxicity of Guazatine Acetate Salt** 

| Test                      | Species | Route      | LD50/LC50                               | Reference |
|---------------------------|---------|------------|-----------------------------------------|-----------|
| Acute Oral<br>Toxicity    | Rat     | Oral       | ~227-300 mg/kg<br>bw                    | [1][2]    |
| Acute Dermal<br>Toxicity  | Rat     | Dermal     | >1000 mg/kg bw                          | [1][2]    |
| Acute Dermal<br>Toxicity  | Rabbit  | Dermal     | 1176 mg/kg bw                           | [1][2]    |
| Acute Inhalation Toxicity | -       | Inhalation | Fatal if inhaled<br>(GHS Category<br>1) | [5]       |

**Table 2: Sub-chronic and Chronic Toxicity / Carcinogenicity of Guazatine Acetate Salt** 



| Study                         | Species | Duration | Route | NOAEL                                       | Effects Observed at Higher Doses                                                             | Referenc<br>e |
|-------------------------------|---------|----------|-------|---------------------------------------------|----------------------------------------------------------------------------------------------|---------------|
| 2-Year<br>Feeding<br>Study    | Rat     | 2 years  | Oral  | 200 mg/kg<br>diet                           | -                                                                                            | [1][2]        |
| 2-Year<br>Feeding<br>Study    | Dog     | 2 years  | Oral  | 200 mg/kg<br>diet                           | -                                                                                            | [1][2]        |
| 2-Year<br>Carcinogen<br>icity | Rat     | 2 years  | Oral  | 150 ppm<br>(equal to 7<br>mg/kg<br>bw/day)  | Reduced serum enzyme activities, salivary gland hyperplasia , testicular atrophy at 350 ppm. | [1]           |
| 2-Year<br>Carcinogen<br>icity | Mouse   | 2 years  | Oral  | 50 ppm<br>(equal to<br>6.8 mg/kg<br>bw/day) | Production<br>of rare<br>malignant<br>tumors was<br>a concern.                               | [1]           |

**Table 3: Reproductive and Developmental Toxicity of Guazatine Acetate Salt** 



| Study                         | Species | Duration               | Route | NOAEL                                             | Key<br>Findings                                                                                        | Referenc<br>e |
|-------------------------------|---------|------------------------|-------|---------------------------------------------------|--------------------------------------------------------------------------------------------------------|---------------|
| Two-<br>generation<br>study   | Rat     | 2<br>generation<br>s   | Oral  | 350 ppm<br>(equal to<br>22 mg/kg<br>bw/day)       | No effect<br>on<br>reproductiv<br>e<br>performanc<br>e.                                                | [1]           |
| Developme<br>ntal<br>Toxicity | Rat     | Gestation<br>Days 6-15 | Oral  | 20 mg/kg<br>bw/day<br>(highest<br>dose<br>tested) | No<br>maternal<br>toxicity,<br>teratogenic<br>ity, or<br>fetotoxicity.                                 | [1]           |
| Developme<br>ntal<br>Toxicity | Rabbit  | Gestation<br>Days 6-18 | Oral  | 5.6 mg/kg<br>bw/day                               | Marked decreases in maternal body- weight gain at 11 mg/kg bw/day. No fetotoxicity or teratogenic ity. | [1]           |

**Table 4: Genotoxicity of Guazatine Acetate Salt** 

| Test Type      | System | Result        | Reference |
|----------------|--------|---------------|-----------|
| Various assays | -      | Non-genotoxic | [1]       |

# Table 5: Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)



| Value | Amount             | Basis                                                                            | Reference |
|-------|--------------------|----------------------------------------------------------------------------------|-----------|
| ADI   | 0.006 mg/kg bw/day | Based on a 1-year<br>dietary dog study with<br>a NOAEL of 0.625<br>mg/kg bw/day. | [6]       |
| ARfD  | 0.0048 mg/kg bw    | -                                                                                | [7]       |

### **Mechanism of Action and Toxicokinetics**

The primary mode of action of guazatine as a fungicide is the disruption of the fungal cell membrane.[1][2] In mammals, the toxicological effects appear to be related to its irritant properties and systemic effects at higher doses.[1]

Studies in rats have shown that orally administered guazatine is poorly absorbed.[3] The majority of the dose is excreted in the feces.[3] Absorbed guazatine is primarily metabolized through the successive conversion of the terminal guanidino groups to amino groups.[1] There is some evidence of limited accumulation in the liver and kidneys after repeated dosing.[1]

## **Experimental Protocols**

The toxicological studies on **guazatine acetate salt** have generally been conducted following internationally recognized guidelines, such as those from the Organisation for Economic Cooperation and Development (OECD). The following sections provide an overview of the methodologies typically employed in these key studies.

#### **Acute Toxicity Testing**

Acute toxicity studies are designed to assess the adverse effects that occur within a short time after administration of a single dose of a substance.

- Oral, Dermal, and Inhalation Toxicity (Following OECD Guidelines 420, 423, 425 for Oral;
   402 for Dermal; 403 for Inhalation):
  - Species: Typically rats for oral and inhalation studies, and rats or rabbits for dermal studies.



- Administration: A single dose is administered via the respective route (gavage for oral, application to the shaved skin for dermal, or exposure to an aerosol/vapor for inhalation).
- Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
- Endpoints: The primary endpoint is the LD50 (lethal dose for 50% of the animals) or LC50 (lethal concentration for 50% of the animals), along with clinical signs of toxicity, body weight changes, and gross pathological findings.



Click to download full resolution via product page

Acute Toxicity Study Workflow.

# Sub-chronic and Chronic Toxicity / Carcinogenicity Studies

These studies are designed to evaluate the adverse effects of repeated exposure to a substance over a prolonged period.

- 90-Day Oral Toxicity Study (Following OECD Guideline 408):
  - Species: Typically rats.
  - Administration: The test substance is administered daily in the diet or by gavage for 90 days.
  - Dose Groups: At least three dose levels and a control group.



- Endpoints: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs and tissues. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
- Chronic Toxicity and Carcinogenicity Studies (Following OECD Guidelines 452 and 451):
  - Species: Typically rats and mice.
  - Administration: The test substance is administered daily in the diet for a major portion of the animal's lifespan (e.g., 2 years for rats).
  - Dose Groups: At least three dose levels and a control group.
  - Endpoints: Similar to the 90-day study, with a primary focus on the incidence, type, and location of neoplastic lesions to assess carcinogenic potential.



Click to download full resolution via product page

Chronic Toxicity/Carcinogenicity Study Workflow.

### **Reproductive and Developmental Toxicity Studies**

These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.

- Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416):
  - Species: Typically rats.
  - Administration: The substance is administered to both males and females, beginning before mating and continuing through gestation and lactation for two generations.



- Endpoints: Effects on fertility, gestation, parturition, lactation, and offspring viability, growth, and development are assessed.
- Prenatal Developmental Toxicity Study (Following OECD Guideline 414):
  - Species: Typically rats and rabbits.
  - Administration: The substance is administered to pregnant females during the period of organogenesis.
  - Endpoints: Maternal toxicity, and fetal parameters such as viability, body weight, and the presence of external, visceral, and skeletal abnormalities are evaluated.



Click to download full resolution via product page

Reproductive & Developmental Toxicity Testing Logic.

#### **Genotoxicity Testing**

A battery of in vitro and in vivo tests are typically conducted to assess the potential of a substance to induce genetic damage. The conclusion that guazatine is not genotoxic is based on a range of such assays.[1]



## **Signaling Pathways**

The fungicidal mechanism of action of guazatine involves the disruption of the plasma membrane.[1][2] However, a specific signaling pathway for guazatine-induced toxicity in mammalian systems has not been elucidated. The observed toxicity in mammals is likely a result of its irritant properties at points of contact and non-specific systemic effects at higher dose levels, rather than interaction with a specific signaling cascade.

#### Conclusion

**Guazatine acetate salt** exhibits moderate acute oral toxicity and is classified as fatal if inhaled. [1][2][5] It is a severe eye irritant.[8] Chronic exposure studies in rats and dogs have established a No-Observed-Adverse-Effect-Level (NOAEL).[1][2] Guazatine is not considered to be genotoxic or carcinogenic in rats.[1][2] However, concerns have been raised regarding the production of rare malignant tumors in mice at high doses.[1] It is also not found to be teratogenic in rats and rabbits.[1] The complex and variable composition of technical guazatine presents a challenge for a definitive toxicological assessment.[4] Professionals handling this substance should adhere to strict safety protocols to minimize exposure, particularly through inhalation and contact with eyes. Further research to better characterize the composition of the technical material and to investigate the long-term effects in different species would be beneficial for a more complete understanding of its toxicological profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 4.18 Guazatine (T,R)\*\* [fao.org]
- 2. Infocris Pesticide Database guazatine acetates [nucleus.iaea.org]
- 3. fao.org [fao.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]



- 6. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Guanine nucleotide-dependent carboxyl methylation of mammalian membrane proteins -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Guazatine Acetate Salt: A Comprehensive Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598781#toxicological-profile-and-safety-data-of-guazatine-acetate-salt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com